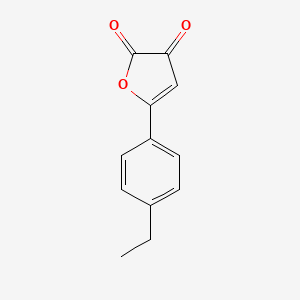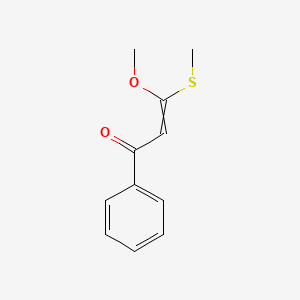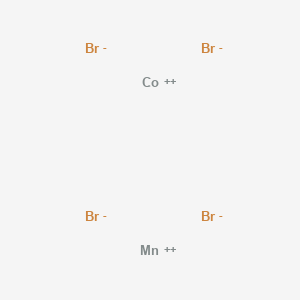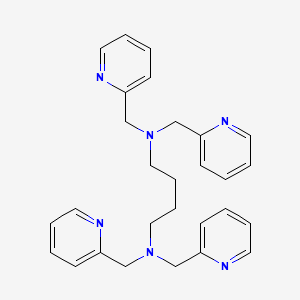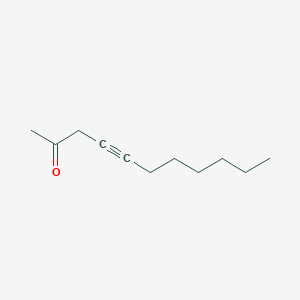![molecular formula C14H10Cl4S2 B14282244 1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) CAS No. 137775-33-8](/img/structure/B14282244.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with chlorine atoms at the 3 and 5 positions, connected by a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The disulfide bridge is formed through a nucleophilic substitution reaction, where the chloride ions are replaced by the disulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) involves its interaction with biological molecules through the disulfide bridge. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms at the 4 position.
1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is unique due to the specific positioning of chlorine atoms at the 3 and 5 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
137775-33-8 |
|---|---|
Formule moléculaire |
C14H10Cl4S2 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
1,3-dichloro-5-[[(3,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-9(2-12(16)5-11)7-19-20-8-10-3-13(17)6-14(18)4-10/h1-6H,7-8H2 |
Clé InChI |
FTBNNBSSTPSHQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)CSSCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
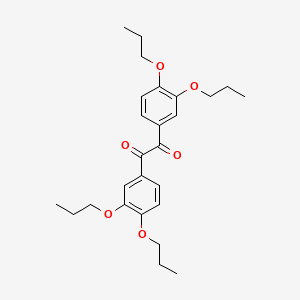


![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
